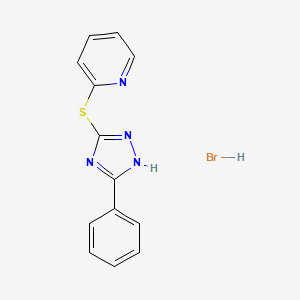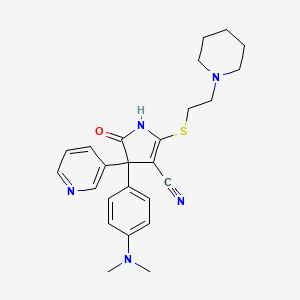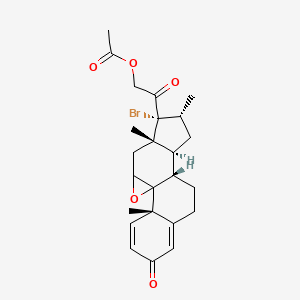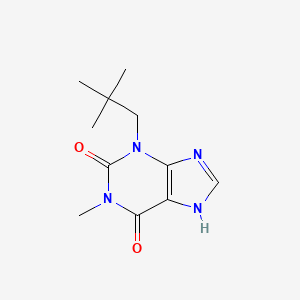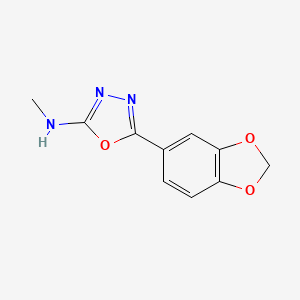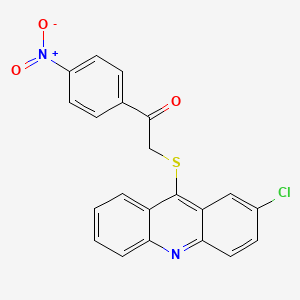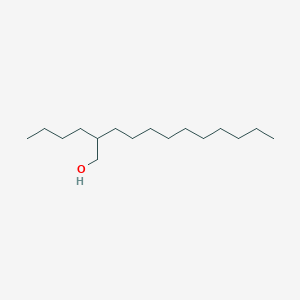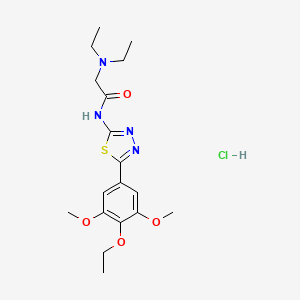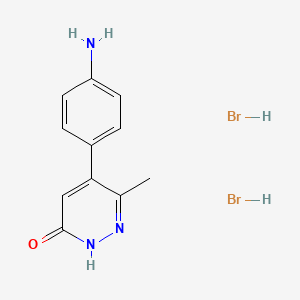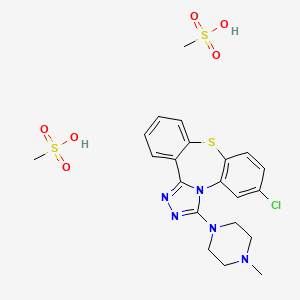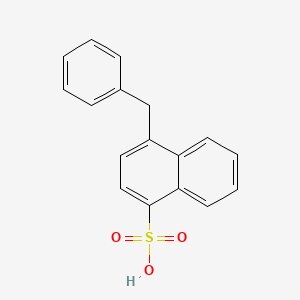
4-(Phenylmethyl)-1-naphthalenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylmethyl)-1-naphthalenesulfonic acid is an organic compound that features a naphthalene ring substituted with a phenylmethyl group and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylmethyl)-1-naphthalenesulfonic acid typically involves the sulfonation of 4-(Phenylmethyl)-1-naphthalene. This can be achieved through the reaction of 4-(Phenylmethyl)-1-naphthalene with sulfuric acid or oleum under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Phenylmethyl)-1-naphthalenesulfonic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the naphthalene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
4-(Phenylmethyl)-1-naphthalenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Phenylmethyl)-1-naphthalenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The phenylmethyl group can also participate in hydrophobic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Phenylmethyl)-1-naphthol: Similar structure but with a hydroxyl group instead of a sulfonic acid group.
4-(Phenylmethyl)-1-naphthylamine: Contains an amine group instead of a sulfonic acid group.
1-Naphthalenesulfonic acid: Lacks the phenylmethyl substitution.
Uniqueness
4-(Phenylmethyl)-1-naphthalenesulfonic acid is unique due to the presence of both the phenylmethyl and sulfonic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Propriétés
Numéro CAS |
859071-47-9 |
|---|---|
Formule moléculaire |
C17H14O3S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4-benzylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H14O3S/c18-21(19,20)17-11-10-14(12-13-6-2-1-3-7-13)15-8-4-5-9-16(15)17/h1-11H,12H2,(H,18,19,20) |
Clé InChI |
PBXITHRATFIUDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=C(C3=CC=CC=C23)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


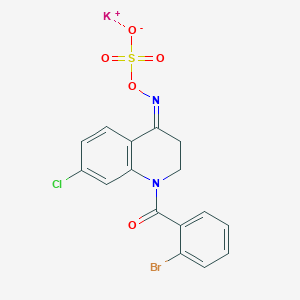
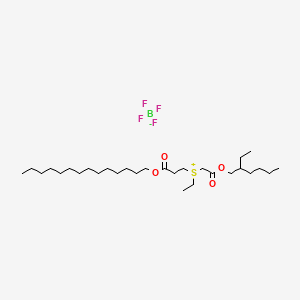
![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)
